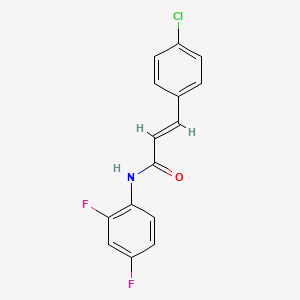![molecular formula C22H18Cl2N2O4 B14922633 4-[(4-{(Z)-[2-(3,4-dichlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B14922633.png)
4-[(4-{(Z)-[2-(3,4-dichlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-{[(Z)-2-(3,4-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazone functional group, which is known for its versatility in chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(Z)-2-(3,4-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-methoxy-4-(hydroxymethyl)phenol in the presence of a hydrazine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-{[(Z)-2-(3,4-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
4-[(4-{[(Z)-2-(3,4-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(4-{[(Z)-2-(3,4-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-{[(Z)-2-(2,4-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID
- 4-[(4-{[(Z)-2-(3,5-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID
Uniqueness
4-[(4-{[(Z)-2-(3,4-DICHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and hydrazone groups provides a versatile platform for further functionalization and exploration of its properties.
Propriétés
Formule moléculaire |
C22H18Cl2N2O4 |
|---|---|
Poids moléculaire |
445.3 g/mol |
Nom IUPAC |
4-[[4-[(Z)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C22H18Cl2N2O4/c1-29-21-10-15(12-25-26-17-7-8-18(23)19(24)11-17)4-9-20(21)30-13-14-2-5-16(6-3-14)22(27)28/h2-12,26H,13H2,1H3,(H,27,28)/b25-12- |
Clé InChI |
DSLFHPZLAIYBQG-ROTLSHHCSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N\NC2=CC(=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)C(=O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC2=CC(=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-(difluoromethoxy)-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B14922550.png)

![([1-(2,2-Difluoroethyl)-1H-pyrazol-3-YL]methyl)(methyl)amine](/img/structure/B14922568.png)

![N-(4-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14922572.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[2-(2-methylphenyl)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14922575.png)
![3-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B14922577.png)
![5'-Ethyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B14922583.png)
![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14922590.png)

![5-[4-(Pentyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B14922598.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922599.png)
![N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B14922613.png)

